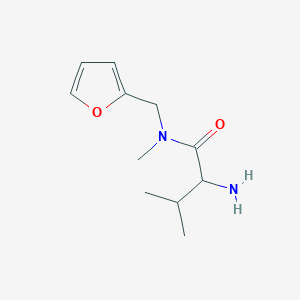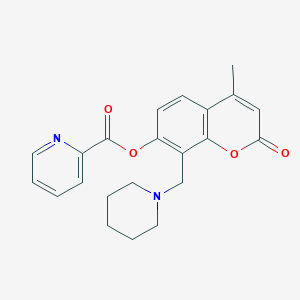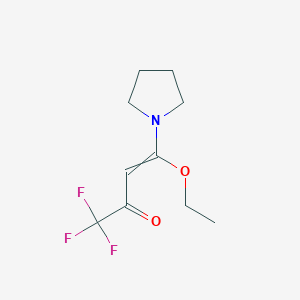
4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one is an organic compound that features a pyrrolidine ring, a trifluoromethyl group, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a polar solvent, and the product is obtained through a two-stage reaction process .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous synthesis methods. This involves continuously introducing raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The reaction is carried out in a controlled environment, and the product is continuously extracted to ensure high efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for substitution reactions.
Organozinc compounds: Used for 1,2-addition reactions.
Triethyl phosphite: Used for cycloaddition reactions.
Major Products
Substitution Products: Ethoxy group substitution products.
Addition Products: Products from 1,2-addition to the carbonyl group.
Cycloaddition Products: 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Peptide Synthesis: Reacts with amino acids to give N-protected amino acids, useful for peptide synthesis.
Wirkmechanismus
The mechanism of action of 4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards specific biological targets. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but lacks the pyrrolidine ring.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Similar trifluoromethyl group but different substituents.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This makes it distinct from other similar compounds that lack this feature .
Eigenschaften
Molekularformel |
C10H14F3NO2 |
|---|---|
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14F3NO2/c1-2-16-9(14-5-3-4-6-14)7-8(15)10(11,12)13/h7H,2-6H2,1H3 |
InChI-Schlüssel |
MTOBIGWRAORKJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(=O)C(F)(F)F)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


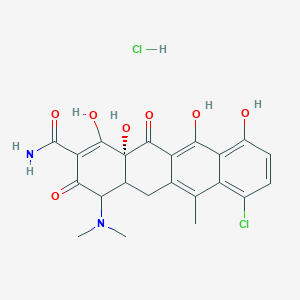
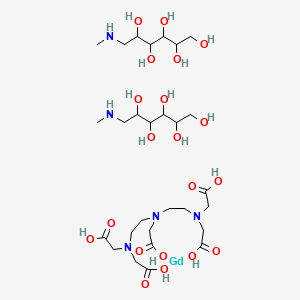
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)
![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
![3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)
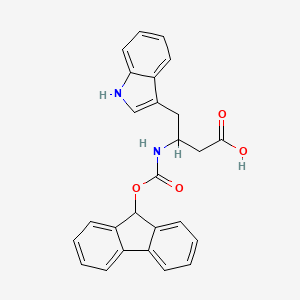

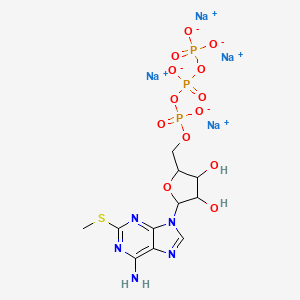
![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
